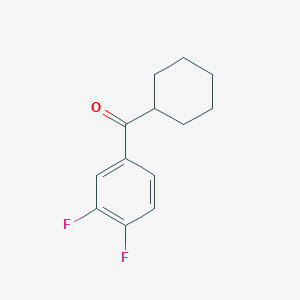

Cyclohexyl 3,4-difluorophenyl ketone

Descripción general

Descripción

Cyclohexyl 3,4-difluorophenyl ketone is a useful research compound. Its molecular formula is C13H14F2O and its molecular weight is 224.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Condensation Reactions and Derivative Formation

Cyclohexyl-phenyl ketones, including derivatives similar to cyclohexyl 3,4-difluorophenyl ketone, have been utilized in condensation reactions. For instance, the Stobbe condensation of aryl cyclohexyl ketones with dimethyl succinate, facilitated by potassium t-butoxide, results in the formation of trans-(Ar/CO2Me)-half esters. These esters can be further cyclized to produce naphthalene derivatives, highlighting the ketone's utility in complex organic synthesis and derivative formation (Baddar, El-Newaihy, & Ayoub, 1971).

Catalytic Applications in Hydrodeoxygenation

Research on catalytic processes has shown the effectiveness of cyclohexanone, a compound structurally related to this compound, in the hydrodeoxygenation of aliphatic ketones. This process involves alkali-treated catalysts, such as Ni/HZSM-5, which demonstrate excellent performance in this reaction, with enhanced hydrogenation and dehydration performances (Kong et al., 2013).

Synthesis of Trifluoropropionic and 2-Ketobutyric Acids

In a related context, trifluoroethyl cyclohexyl ketone, similar to this compound, has been used in the synthesis of 3,3,3-trifluoropropionic and 4,4,4-trifluoro-2-ketobutyric acids. This process involves acylation, Cl→F exchange, and Bayer-Villiger oxidation, demonstrating the ketone's role in synthesizing novel fluorinated organic compounds (Wakselman & Tordeux, 1982).

Photocatalytic Oxidation

Cyclohexane, a fundamental structure in cyclohexyl ketones, has been studied in photocatalytic oxidation processes. These studies reveal the effect of various catalysts, wavelengths, and light exposure conditions on the yields of ketone products, indicating the potential of cyclohexyl ketones in photocatalytic applications (Du, Moulijn, & Mul, 2006).

Polymer Synthesis and Modification

Cyclohexyl phenyl ketones have also been employed in the synthesis of polyimides with cyclohexyl-substituted indan groups. This involves creating diamine monomers starting from cyclohexyl phenyl ketone and reacting them with different dianhydrides, leading to polyimides with diverse solubility and thermal properties. This demonstrates the ketone's utility in advanced polymer synthesis and modification (Maier & Wolf, 1996).

Mecanismo De Acción

Mode of Action

It’s known that ketones can interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cyclohexyl 3,4-difluorophenyl ketone are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires detailed studies on the compound’s interaction with its biological targets .

Análisis Bioquímico

Biochemical Properties

Cyclohexyl 3,4-difluorophenyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to altered gene expression and metabolic changes in cells . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biochemical activities . These metabolic pathways are essential for understanding the compound’s overall effects on cellular and organismal physiology.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for predicting the compound’s effects in various biological contexts.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Propiedades

IUPAC Name |

cyclohexyl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPNSJMJXVOCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609542 | |

| Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-56-7 | |

| Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B1320983.png)

![5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1320990.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)